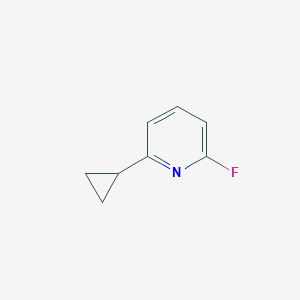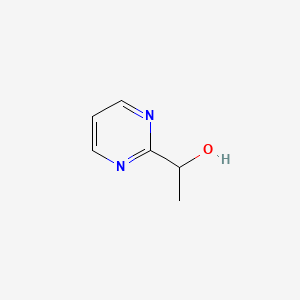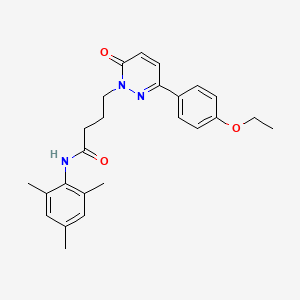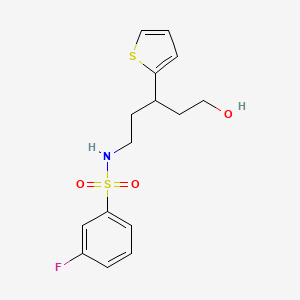
2-Fluoro-6-(cyclopropyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-Fluoro-6-(cyclopropyl)pyridine is a fluorinated pyridine derivative that is of interest due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis. The presence of both a fluorine atom and a cyclopropyl group on the pyridine ring can significantly influence the chemical and physical properties of the molecule, as well as its reactivity in various chemical reactions.
Synthesis Analysis
The synthesis of fluorinated pyridine derivatives often involves palladium-catalyzed reactions, as described in the practical synthesis of a related compound, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid. This process includes a regioselective chlorination followed by a selective monodechlorination to afford the desired nicotinic acid derivative . Similarly, the synthesis of this compound could potentially involve similar palladium-catalyzed methodologies or other fluorination techniques such as those used in the synthesis of fluorocyclopropyl quinolones .
Molecular Structure Analysis
The molecular structure of fluorinated pyridines is characterized by the influence of the electronegative fluorine atom on the electronic distribution within the molecule. This can affect the molecule's reactivity and interaction with other chemical species. For instance, the study of 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide provides insights into the crystallographic and conformational aspects of such compounds, which can be further analyzed using density functional theory (DFT) .
Chemical Reactions Analysis
Fluorinated pyridines participate in various chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and coupling reactions. The presence of a fluorine atom can enhance the reactivity of the pyridine ring towards nucleophilic attack, as seen in the synthesis of 2-[18F]fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, where a nitro-to-fluoro substitution is employed . Additionally, the cyclopropyl group can undergo ring-opening or ring-expansion reactions, as demonstrated in the treatment of cyclopropanemethanols with amine/metal fluoride/poly(hydrogen fluoride)–pyridine complex .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of both the fluorine atom and the cyclopropyl group. Fluorine's high electronegativity can lead to increased polarity and potential hydrogen bonding interactions. The cyclopropyl group can impart strain to the molecule, affecting its stability and reactivity. The synthesis and study of related fluorinated compounds, such as 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acids, provide insights into the structure-activity relationships and the impact of fluorination on lipophilicity .
Aplicaciones Científicas De Investigación
Chemical Reactivity and Bond Activation
2-Fluoro-6-(cyclopropyl)pyridine and its derivatives demonstrate significant reactivity, particularly in the context of C-H bond activation. The activation of sp2 and sp3 C-H bonds can lead to the formation of cyclometalated complexes, highlighting the compound's potential in creating complex molecular structures. This reactivity forms the foundation for various applications in chemical synthesis and material science (Crosby, Clarkson, & Rourke, 2009).
Chemosensor Development
The structural framework of this compound provides a base for the development of chemosensors. Derivatives like 2,6-Bis(2-benzimidazolyl)pyridine have been used as chemosensors for detecting specific ions such as fluoride. The interaction with these ions can be studied through various spectroscopic techniques, indicating the compound's role in analytical chemistry (Chetia & Iyer, 2008).
Radiopharmaceutical Applications
Fluorine-labeled derivatives of this compound have been synthesized and evaluated as potential PET tracers for imaging specific receptors in the brain, such as nicotinic acetylcholine receptors. These compounds show promise in neurological research and diagnostics due to their high affinity and specificity for target receptors (Ding et al., 2000).
Organic Synthesis and Material Science
The compound's versatility is further showcased in organic synthesis and material science. It serves as a scaffold for synthesizing a wide range of biologically active compounds and in the creation of novel material structures. This aspect is critical for pharmaceutical research and the development of new materials with specific properties (Rosen, German, & Kerns, 2009).
Direcciones Futuras
The future directions for “2-Fluoro-6-(cyclopropyl)pyridine” could involve further exploration of its synthesis methods, particularly the Suzuki–Miyaura coupling reaction . Additionally, given the interesting properties of fluoropyridines, there may be potential for the development of new pharmaceuticals and agrochemicals .
Mecanismo De Acción
Target of Action
It is known to be used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The mode of action of 2-Cyclopropyl-6-fluoropyridine involves its use as a reagent in Suzuki–Miyaura coupling reactions . In these reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 2-Cyclopropyl-6-fluoropyridine are related to its role in Suzuki–Miyaura coupling reactions . These reactions involve the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways. The exact downstream effects of these reactions would depend on the specific context in which the compound is used.
Result of Action
The molecular and cellular effects of 2-Cyclopropyl-6-fluoropyridine’s action would be related to its role in facilitating Suzuki–Miyaura coupling reactions . These reactions result in the formation of carbon–carbon bonds, which can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of 2-Cyclopropyl-6-fluoropyridine can be influenced by various environmental factors. For example, the efficiency of Suzuki–Miyaura coupling reactions can be affected by factors such as temperature, pH, and the presence of other substances .
Propiedades
IUPAC Name |
2-cyclopropyl-6-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN/c9-8-3-1-2-7(10-8)6-4-5-6/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXKPVZKWPSUPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2529216.png)
![2-ethyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2529219.png)
![7-(9H-Fluoren-9-ylmethoxycarbonyl)-3-oxo-2,5,6,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2529220.png)

![Ethyl 4-[2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2529224.png)
![Ethyl 2-[2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)-1,3-thiazol-4-yl]acetate](/img/structure/B2529225.png)

![6'-fluoro-4'-methyl-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoline]](/img/structure/B2529227.png)
![N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-nitrobenzamide](/img/structure/B2529233.png)

![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2529235.png)


